molecular formula C17H14F2N2OS2 B14136665 (Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B14136665
M. Wt: 364.4 g/mol
InChI Key: ZYTZSHBAAFIULS-UHFFFAOYSA-N
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Description

(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorine atom at the 3-position of the benzamide and the 6-position of the benzo[d]thiazole ring, as well as a methylthioethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methylthioethyl group: This step involves the alkylation of the benzo[d]thiazole core with a methylthioethyl halide.

    Formation of the benzamide: The final step involves the condensation of the fluorinated benzo[d]thiazole with a suitable benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the benzamide to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, de-fluorinated products

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The fluorine atoms and the benzo[d]thiazole core may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.

    Fluorinated benzamides: Compounds with fluorine atoms on the benzamide ring but different heterocyclic cores.

Uniqueness

(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of fluorine atoms, the benzo[d]thiazole core, and the methylthioethyl group. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H14F2N2OS2

Molecular Weight

364.4 g/mol

IUPAC Name

3-fluoro-N-[6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]benzamide

InChI

InChI=1S/C17H14F2N2OS2/c1-23-8-7-21-14-6-5-13(19)10-15(14)24-17(21)20-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3

InChI Key

ZYTZSHBAAFIULS-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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